2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide
Description
Properties
IUPAC Name |
2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2N3O/c12-9-7(3-1-5-14-9)11(17)16-8-4-2-6-15-10(8)13/h1-6H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSZURRSKMFRSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)NC2=C(N=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
This two-step method involves converting 2-chloropyridine-3-carboxylic acid to its acid chloride derivative, followed by nucleophilic acyl substitution with 2-chloropyridin-3-amine.
Step 1: Synthesis of 2-Chloropyridine-3-Carbonyl Chloride
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Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂], catalytic DMF.
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Conditions : Reflux under anhydrous conditions (60–80°C, 2–4 h).
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Workup : Excess SOCl₂ is removed via rotary evaporation.
Step 2: Amide Bond Formation
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Reagents : 2-Chloropyridin-3-amine, triethylamine (TEA) as base.
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Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
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Conditions : 0°C to room temperature (RT), 12–24 h.
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Yield : 68–75% after silica gel chromatography.
Advantages and Limitations
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Advantages : High atom economy, scalability for industrial production.
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Limitations : Acid chlorides are moisture-sensitive, requiring strict anhydrous conditions.
Coupling Reagent-Assisted Synthesis
EDCI/HOBt-Mediated Coupling
This one-pot method uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid.
Procedure :
HATU-Based Optimization
Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) enhances coupling efficiency in polar aprotic solvents.
Critical Analysis
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Advantages : Avoids moisture-sensitive intermediates; suitable for automated synthesis.
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Limitations : Higher cost of coupling reagents.
Lithium Salt Activation Strategy
Methodology
Adapted from CN115611802B, this method activates 2-chloropyridine-3-carboxylic acid as a lithium salt for subsequent coupling.
Step 1: Lithium Salt Formation
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Reagents : 2-Chloropyridine-3-carboxylic acid, lithium hydroxide monohydrate (LiOH·H₂O).
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Conditions : 40–50°C in water, molar ratio 0.9:1 (acid:LiOH).
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Monitoring : HPLC to confirm conversion (<21% residual acid).
Step 2: Aminolysis Reaction
Industrial Applicability
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Scale-Up : Continuous flow reactors improve yield consistency.
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Purification : Distillation under reduced pressure (gas phase temp: 150–170°C).
Mixed Carbonate Intermediate Approach
Protocol
The carboxylic acid is activated as a mixed carbonate using ethyl chloroformate.
Procedure :
Trade-offs
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Advantages : Mild conditions, avoids toxic byproducts.
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Limitations : Lower yields compared to EDCI/HATU methods.
Comparative Evaluation of Methods
| Parameter | Acid Chloride | EDCI/HOBt | Lithium Salt | Mixed Carbonate |
|---|---|---|---|---|
| Yield (%) | 68–75 | 72–90 | 70–78 | 65–70 |
| Reaction Time (h) | 14–28 | 4–18 | 1–2 | 6–8 |
| Scalability | High | Moderate | High | Moderate |
| Cost Efficiency | Low | Moderate | Low | Moderate |
| Purity (HPLC, %) | ≥95 | ≥98 | ≥97 | ≥95 |
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in the reactions of 2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products Formed
The major products formed from the reactions of 2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide depend on the specific reaction conditions and reagents used. These products can include various substituted pyridine derivatives .
Scientific Research Applications
Synthetic Route Overview
| Step | Description |
|---|---|
| Reactants | 2-Chloropyridine, 3-Chloropyridine-2-carboxylic acid |
| Conditions | Solvent and catalyst utilized |
| Outcome | Formation of 2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide |
Chemistry
In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. It is used in various reactions, including substitution and oxidation-reduction reactions, to produce substituted pyridine derivatives that may exhibit enhanced biological activities.
Biology
Research has shown that 2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide interacts with various biomolecules. Notably, it has been studied for its potential as an inhibitor of nicotinamide adenine dinucleotide-dependent enzymes, influencing cellular processes related to oxidative stress and inflammation.
| Activity | Description |
|---|---|
| Enzyme Inhibition | Modulates activities of NAD-dependent enzymes |
| Cellular Impact | Influences oxidative stress responses and inflammation pathways |
Medicine
The compound is being investigated for its therapeutic properties. Its ability to modulate enzyme activities makes it a candidate for drug discovery efforts aimed at developing new treatments for diseases associated with oxidative stress and inflammation.
Case Study 1: Enzyme Interaction
A study demonstrated that 2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide effectively inhibited specific metabolic enzymes involved in oxidative stress pathways. This inhibition resulted in reduced cellular damage in vitro, highlighting its potential as a therapeutic agent against oxidative stress-related conditions.
Case Study 2: Synthesis of New Derivatives
Another research effort utilized this compound as a precursor in the synthesis of novel pyridine-based pharmaceuticals. The derivatives exhibited promising biological activity against cancer cell lines, suggesting that modifications to the original structure could lead to enhanced therapeutic efficacy.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Structural and Functional Differences
The table below summarizes critical differences between the target compound and its analogs:
Functional Group Impact on Bioactivity
- Chlorination Patterns : The presence of chlorine atoms enhances lipophilicity and resistance to metabolic degradation. Boscalid’s dual chlorophenyl groups contribute to its fungicidal persistence, whereas the target compound’s methyl substituent may improve solubility for pharmaceutical use .
- Heterocyclic Modifications : Analogs with benzoxazole (e.g., ) or oxabicyclohexane () rings exhibit enhanced binding to biological targets like PPARγ or fungal enzymes due to conformational rigidity.
Biological Activity
2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide is a chemical compound characterized by its unique structure, which includes two chlorine atoms and a pyridine ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic properties.
The molecular formula of 2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide is C11H7Cl2N3O. The presence of chlorine atoms and the carboxamide functional group contribute to its reactivity and biological activity.
The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The binding of 2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide to these targets can modulate their activity, leading to various biological effects. For instance, it may inhibit enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Antimicrobial Activity
Research indicates that compounds with similar structures to 2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide exhibit significant antimicrobial properties. Studies have shown that derivatives of pyridine can inhibit the growth of various bacterial strains, suggesting that this compound may have similar effects.
Anti-inflammatory Effects
In vitro studies have demonstrated that related compounds possess anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes. For example, some pyrimidine derivatives have been shown to suppress COX-2 activity effectively, indicating that 2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide may also exhibit anti-inflammatory properties through similar mechanisms .
Case Studies
- Antiproliferative Activity : A study focused on fluorinated pyridine derivatives found that certain structural modifications enhanced antiproliferative activity against cancer cell lines . This suggests that 2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide might also be explored for its potential anticancer effects.
- Bioconversion Studies : Research on the bioconversion of pyridine derivatives using whole cells of Burkholderia sp. demonstrated the ability to transform chlorinated pyridines into more biologically active compounds . This indicates potential pathways for enhancing the biological activity of 2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide through microbial processes.
Structure–Activity Relationship (SAR)
The structure–activity relationship of compounds similar to 2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide reveals that modifications in the chlorine substituents and the carboxamide group significantly influence biological activity. The presence of electron-withdrawing groups like chlorine enhances the reactivity and interaction with biological targets, potentially increasing efficacy.
| Compound | Biological Activity | IC50/ED50 Values |
|---|---|---|
| 2-Chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide | Antimicrobial | TBD |
| Pyrimidine Derivative A | COX-2 Inhibition | 0.04 μmol |
| Pyrimidine Derivative B | Anti-inflammatory | ED50 = 9.17 μM |
Q & A
Q. What are the key synthetic routes for 2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide?
The compound is synthesized via nucleophilic substitution reactions. A documented method involves reacting 2-chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridine carboxamide with cyclopropyl amine under basic conditions. Sodium hydride (NaH) in dimethylformamide (DMF) is a common base/solvent system, but requires stringent safety protocols due to NaH’s violent reaction with water . Optimizing stoichiometry and reaction time can improve yields, while HPLC or LC-MS monitors purity .
Q. Which spectroscopic and crystallographic methods are effective for structural characterization?
- NMR (1H, 13C): Assigns proton and carbon environments, confirming substitution patterns.
- X-ray crystallography: Resolves bond lengths (e.g., C–C = 0.007 Å), angles (e.g., S–C–N = 109–114°), and intermolecular interactions (e.g., hydrogen bonds at 2.61–3.09 Å) critical for validating synthetic accuracy .
- IR spectroscopy: Identifies functional groups like amide C=O stretches (~1650 cm⁻¹) .
Q. What are its known roles in pharmaceutical intermediate synthesis?
The compound serves as a precursor in synthesizing antiretroviral agents like nevirapine. Its carboxamide group undergoes cyclization with strong bases (e.g., NaH) to form heterocyclic cores, though alternative bases (e.g., K₂CO₃) are explored to mitigate hazards .
Advanced Research Questions
Q. How can computational modeling resolve electronic and reactivity ambiguities?
Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking studies (referencing methods in ) model interactions with biological targets, such as HIV reverse transcriptase, guiding structural modifications for enhanced activity.
Q. What strategies address contradictions in thermal stability data?
Conflicting thermogravimetric (TGA) or differential scanning calorimetry (DSC) results require:
- Cross-validation: Replicate experiments under inert atmospheres to exclude oxidative degradation.
- Crystallographic correlation: Compare thermal decomposition onset temperatures with crystal packing densities (e.g., weak C–H···O/N interactions may lower stability) .
Q. How can hazardous by-products be minimized during synthesis?
- Solvent/base optimization: Replace NaH/DMF with safer systems (e.g., DBU in acetonitrile).
- Process analytical technology (PAT): Use in-situ FTIR or Raman spectroscopy to monitor intermediates and abort hazardous side reactions early .
- Design of Experiments (DoE): Statistically model variables (temperature, stoichiometry) to identify critical process parameters .
Q. What methodologies resolve discrepancies in biological activity assays?
- Dose-response normalization: Account for batch-to-batch purity variations via LC-MS quantification.
- Targeted mutagenesis: If the compound interacts with enzymes (e.g., cytochrome P450), site-directed mutagenesis validates binding residues, as seen in related pyridinecarboxamide studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
